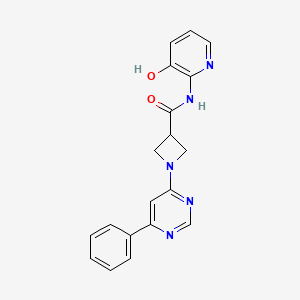

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

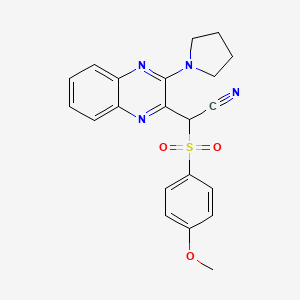

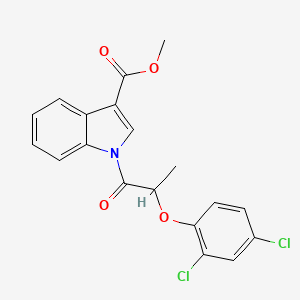

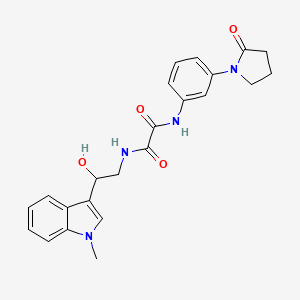

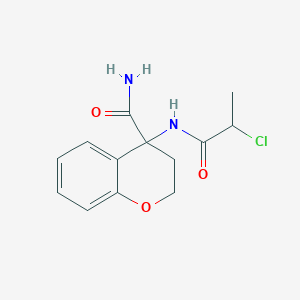

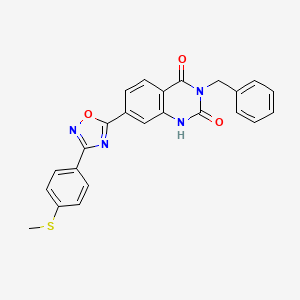

The synthesis of compounds similar to N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide often involves the use of heterocyclic scaffolds, such as the pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound includes a pyridazinone ring, which is a six-membered ring with two adjacent nitrogen atoms and an oxygen atom . This structure is part of a larger class of compounds known as heterocycles, which contain at least one atom other than carbon within the ring structure .Scientific Research Applications

Antibacterial Properties

A study highlights the synthesis of derivatives related to N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide and their evaluation for antibacterial properties. One compound in this series exhibited a notably low minimum inhibitory concentration against Proteus vulgaris, indicating strong antibacterial activity. This suggests potential applications in developing new antibiotics or antiseptic agents (Ravichandiran, Premnath, & Vasanthkumar, 2015).

Radiolabeling for Imaging

Another research direction involves the development of radiolabeled compounds for imaging purposes. While not directly related to this compound, derivatives of similar structures have been prepared for potential use in receptor imaging, highlighting the broader implications for diagnostic imaging in medicine (Hamill et al., 1996).

Material Science and Polymer Development

Research into the synthesis and characterization of novel diamines and the subsequent development of polyimides based on these diamines includes compounds with structural features reminiscent of this compound. Such studies are crucial for the advancement of new materials with potential applications in aerospace, electronics, and coatings due to their thermal stability and mechanical properties (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).

Cancer Research

In cancer research, the synthesis and evaluation of novel sulfonamide derivatives for pro-apoptotic effects on cancer cells have been explored. Such compounds, including sulfonamide structures akin to this compound, were found to activate key signaling pathways involved in apoptosis, suggesting potential therapeutic applications in oncology (Cumaoğlu et al., 2015).

Nanotechnology

The field of nanotechnology also sees applications with the synthesis and characterization of nanoparticles based on metal complexes of structurally similar compounds. Such research is pivotal for the development of novel catalysts, sensors, and materials with unique electronic, magnetic, and optical properties (Saeed et al., 2013).

Mechanism of Action

Target of Action

The compound N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide is a derivative of pyridazine . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and have been utilized against a range of biological targets . .

Mode of Action

It is known that pyridazine derivatives can exhibit a wide range of pharmacological activities . These activities can be attributed to their interaction with various biological targets, leading to changes in cellular processes.

Biochemical Pathways

Pyridazine derivatives have been shown to affect a variety of physiological effects . These effects could be the result of the compound’s interaction with various biochemical pathways.

Result of Action

Pyridazine derivatives have been shown to possess a wide range of anticipated biological properties , suggesting that this compound could have multiple effects at the molecular and cellular levels.

Properties

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O5S/c1-2-29(27,28)18-12-11-17(21-22-18)13-3-7-15(8-4-13)20-19(24)14-5-9-16(10-6-14)23(25)26/h3-12H,2H2,1H3,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIYQMJQPOEUJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2396668.png)

![{6-Amino-2-[(2-morpholin-4-ylethyl)amino]-5-nitropyrimidin-4-yl}phenylamine](/img/structure/B2396677.png)

![3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide](/img/structure/B2396684.png)

![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2396686.png)